![molecular formula C22H22N2S B14595186 N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea CAS No. 61353-92-2](/img/structure/B14595186.png)
N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-methylphenyl groups and a phenyl group attached to the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with a suitable amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-N’-[(4-methylphenyl)(phenyl)methyl]thiourea
- N-(4-Methylphenyl)-N’-phenylthiourea
- N,N’-Bis(4-methylphenyl)thiourea
Uniqueness
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is unique due to the presence of both 4-methylphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to other thioureas, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61353-92-2 |
|---|---|
Molekularformel |
C22H22N2S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)-phenylmethyl]thiourea |
InChI |
InChI=1S/C22H22N2S/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)24-22(25)23-20-14-10-17(2)11-15-20/h3-15,21H,1-2H3,(H2,23,24,25) |
InChI-Schlüssel |
HZZYUQPTTVDLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


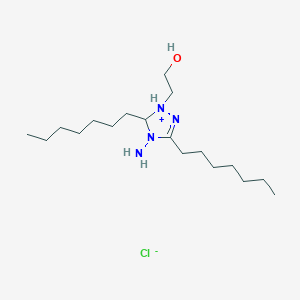
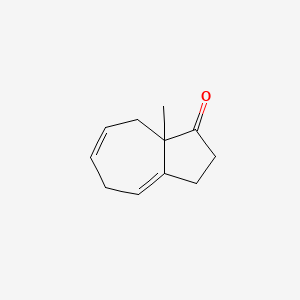

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
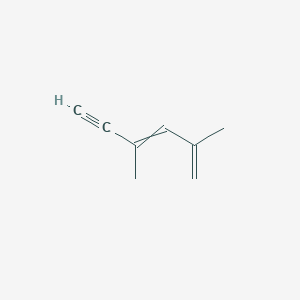

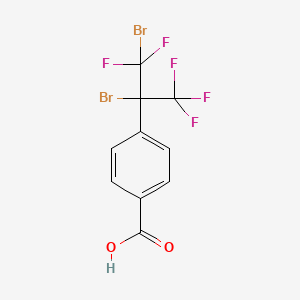
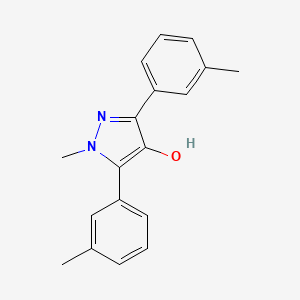
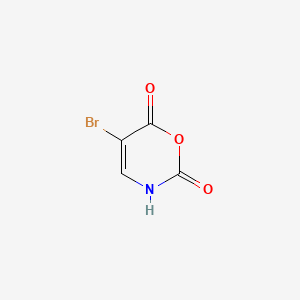
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)


